Defined Pharmacopeial Identity as Methotrexate EP Impurity L
This compound is explicitly designated as Methotrexate EP Impurity L in the European Pharmacopoeia (EP), providing it with a legally and technically defined identity for analytical method validation and QC [1]. Its primary comparators, such as the zinc salt (CAS 66104-81-2) or the diethyl ester (CAS 2378-95-2), are not classified as a methotrexate EP impurity, rendering them unsuitable for this specific regulatory application.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Officially listed as Methotrexate EP Impurity L (as the disodium salt) |
| Comparator Or Baseline | N-[4-(Methylamino)benzoyl]-L-glutamic acid zinc salt (CAS 66104-81-2): Not listed as an EP impurity. Diethyl ester (CAS 2378-95-2): Not listed as an EP impurity. |
| Quantified Difference | Qualitative; the target has a unique regulatory designation that comparators lack. |
| Conditions | European Pharmacopoeia monograph for Methotrexate. |
Why This Matters
For a QC laboratory validating a methotrexate method, using the correct pharmacopeial reference standard is not optional; it is a fundamental regulatory requirement that directly determines the validity of batch release tests.
- [1] European Pharmacopoeia (EP) Monograph for Methotrexate. Identifies N-[4-(methylamino)benzoyl]-L-glutamic acid as Impurity L. View Source
